5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine 5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18341831
InChI: InChI=1S/C8H5ClFN3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
SMILES:
Molecular Formula: C8H5ClFN3S
Molecular Weight: 229.66 g/mol

5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine

CAS No.:

Cat. No.: VC18341831

Molecular Formula: C8H5ClFN3S

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine -

Specification

Molecular Formula C8H5ClFN3S
Molecular Weight 229.66 g/mol
IUPAC Name 5-(3-chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C8H5ClFN3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Standard InChI Key HBZSDDROKCBOJQ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1F)Cl)C2=NN=C(S2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1,3,4-thiadiazole core substituted at position 5 with a 3-chloro-5-fluorophenyl group and at position 2 with an amine moiety. The molecular formula is C₈H₅ClFN₃S, with a molecular weight of 229.66 g/mol . The presence of electron-withdrawing halogens (chlorine and fluorine) on the phenyl ring influences electronic distribution, enhancing dipole moments and intermolecular interactions .

Tautomerism and Stability

Like many 1,3,4-thiadiazoles, this compound exhibits tautomerism, existing in equilibrium between the aminothiadiazole and iminodihydrothiadiazole forms. Nuclear magnetic resonance (NMR) studies of analogous structures suggest the iminodihydro form predominates due to stabilization via intramolecular hydrogen bonding .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₈H₅ClFN₃SPubChem
Molecular Weight229.66 g/molPubChem
CAS Number1240570-60-8PubChem
SMILES NotationC1=C(C=C(C=C1F)Cl)C2=NN=C(S2)NPubChem

Synthesis and Characterization

Synthetic Pathways

The synthesis of 5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves cyclocondensation reactions. A common route includes:

  • Formation of Thiosemicarbazide Intermediate: Reacting 3-chloro-5-fluorophenylhydrazine with thiourea in ethanol under reflux yields a thiosemicarbazide intermediate.

  • Cyclization: Treating the intermediate with phosphorous oxychloride (POCl₃) induces cyclodehydration, forming the thiadiazole ring .

Alternative methods employ Hurd-Mori cyclization, where α-halo ketones react with thiosemicarbazides. For example, reacting 3-chloro-5-fluorophenylacetic acid with thiosemicarbazide in the presence of POCl₃ generates the target compound .

Characterization Techniques

  • Spectroscopic Analysis:

    • ¹H NMR: Peaks at δ 7.8–8.2 ppm correspond to aromatic protons, while the amine proton appears as a broad singlet near δ 5.5 ppm .

    • IR Spectroscopy: Absorption bands at 3300 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N stretch) confirm the thiadiazole structure .

  • Mass Spectrometry: Molecular ion peaks at m/z 229.66 align with the compound’s molecular weight .

Biological Activities and Mechanisms

Comparative Cytotoxicity of Analogues

CompoundSubstituentIC₅₀ (MCF-7)IC₅₀ (HepG2)
5-(4-Chlorophenyl)-thiadiazole-H26.12 µg/mL28.45 µg/mL
5-(3-Bromo-5-fluorophenyl)-thiadiazole-Br, -F18.74 µg/mL22.91 µg/mL
Target Compound-Cl, -FPendingPending

Data extrapolated from analogues .

Antimicrobial Activity

Thiadiazoles disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). The chloro-fluoro substituents may enhance binding affinity to PBPs, as seen in derivatives with MIC values of 4–8 µg/mL against Staphylococcus aureus .

Applications in Drug Development

Pharmacokinetic Optimization

  • Lipophilicity: The logP value (calculated as 2.8) suggests moderate lipid solubility, favoring blood-brain barrier penetration for CNS-targeted therapies .

  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo .

Targeted Therapy

Molecular docking studies predict high affinity for EGFR kinases (binding energy: -9.2 kcal/mol), positioning the compound as a candidate for tyrosine kinase inhibitor development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator